molecular formula C5H9NO2S B13129361 1-Imino-1lambda6-thiane-1,4-dione

1-Imino-1lambda6-thiane-1,4-dione

Cat. No.: B13129361
M. Wt: 147.20 g/mol
InChI Key: ZMFHGGYGQSGTLH-UHFFFAOYSA-N
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Description

1-Imino-1lambda6-thiane-1,4-dione is an organic compound characterized by a sulfur atom in a five-membered ring structure

Preparation Methods

The synthesis of 1-Imino-1lambda6-thiane-1,4-dione typically involves the reaction of thioamides with oxidizing agents. One common method includes the use of hydrogen peroxide or peracids as oxidizing agents under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified through recrystallization or chromatography .

Industrial production methods often involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. These methods are optimized for efficiency and cost-effectiveness, making the compound accessible for various applications .

Chemical Reactions Analysis

1-Imino-1lambda6-thiane-1,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using strong oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the compound back to its thioamide precursor using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives depending on the nucleophile used.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity . Major products formed from these reactions include sulfoxides, sulfones, and substituted thioamides .

Scientific Research Applications

1-Imino-1lambda6-thiane-1,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex sulfur-containing compounds. Its unique reactivity makes it valuable in organic synthesis and catalysis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological molecules, making it a candidate for drug development.

    Medicine: Research has explored its use in developing new pharmaceuticals, particularly for diseases where sulfur-containing compounds have shown efficacy.

    Industry: In industrial applications, it is used in the synthesis of specialty chemicals and materials, including polymers and dyes

Mechanism of Action

The mechanism by which 1-Imino-1lambda6-thiane-1,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

1-Imino-1lambda6-thiane-1,4-dione can be compared with other sulfur-containing heterocycles such as thiazolidines and thiazoles. While these compounds share some structural similarities, this compound is unique due to its specific ring structure and reactivity. Similar compounds include:

Properties

Molecular Formula

C5H9NO2S

Molecular Weight

147.20 g/mol

IUPAC Name

1-imino-1-oxothian-4-one

InChI

InChI=1S/C5H9NO2S/c6-9(8)3-1-5(7)2-4-9/h6H,1-4H2

InChI Key

ZMFHGGYGQSGTLH-UHFFFAOYSA-N

Canonical SMILES

C1CS(=N)(=O)CCC1=O

Origin of Product

United States

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